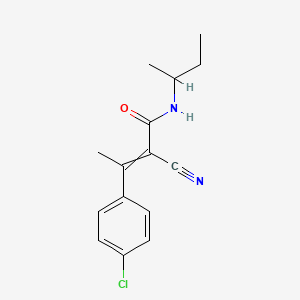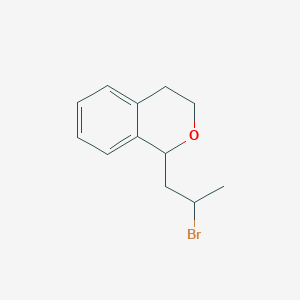![molecular formula C24H26O4 B14339410 4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 107156-66-1](/img/structure/B14339410.png)
4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes hydroxy and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 4-(4-hydroxy-3-methoxyphenyl): Shares similar functional groups and undergoes comparable chemical reactions.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Another compound with hydroxy and methoxy groups, used in different applications.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl): A structurally related compound with distinct biological activities.
Uniqueness
4,4’-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to its specific arrangement of functional groups and phenyl rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
107156-66-1 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3,5-dimethylphenyl)-(4-hydroxy-3-methoxyphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O4/c1-13-8-18(9-14(2)23(13)26)22(17-6-7-20(25)21(12-17)28-5)19-10-15(3)24(27)16(4)11-19/h6-12,22,25-27H,1-5H3 |
InChI-Schlüssel |
SRKIZOFXPUNFBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


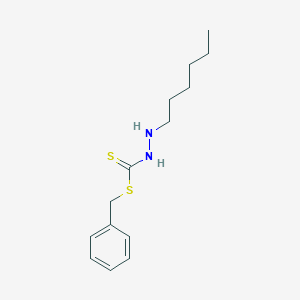
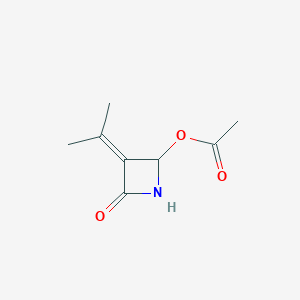
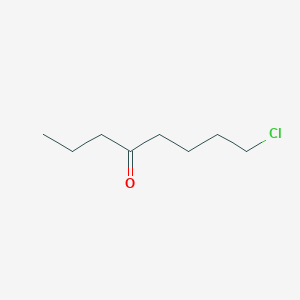
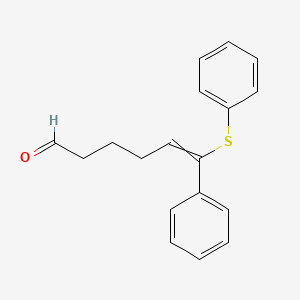
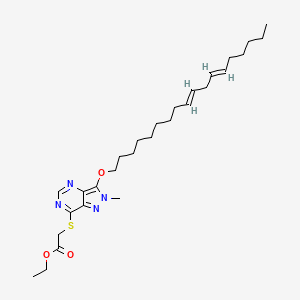
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
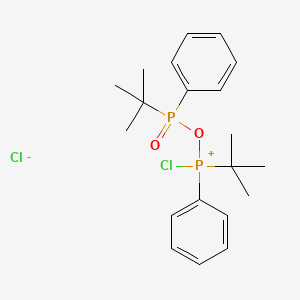
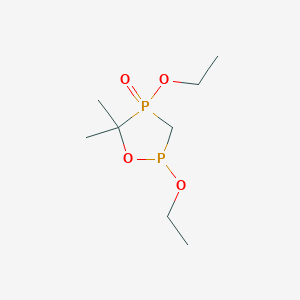
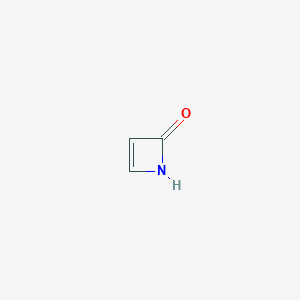
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
